3-(1,3-Thiazol-4-yl)benzoic acid
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Overview
Description
3-(1,3-Thiazol-4-yl)benzoic acid is an organic compound that features a thiazole ring attached to a benzoic acid moiety Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms
Biochemical Analysis
Biochemical Properties
3-(1,3-Thiazol-4-yl)benzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules
Cellular Effects
It is known that thiazoles have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects
Molecular Mechanism
It is known that thiazoles can undergo various reactions, including donor-acceptor, intramolecular nucleophilic substitution, photochemical reaction, arylation, cycloaddition, oxidation, transformation, and dimerization
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Thiazol-4-yl)benzoic acid typically involves the formation of the thiazole ring followed by its attachment to the benzoic acid moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, a thioamide and an α-haloketone can be reacted to form the thiazole ring, which is then coupled with a benzoic acid derivative.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, often employing continuous flow reactors to enhance yield and purity. The use of catalysts and solvents that are environmentally friendly and cost-effective is also a consideration in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Thiazol-4-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
3-(1,3-Thiazol-4-yl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of materials with specific properties, such as sensors and catalysts.
Mechanism of Action
The mechanism of action of 3-(1,3-Thiazol-4-yl)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: Similar structure but with a fused benzene and thiazole ring.
Thiazole-4-carboxylic acid: Similar but lacks the benzene ring.
2-(1,3-Thiazol-4-yl)benzoic acid: Positional isomer with the thiazole ring attached at a different position on the benzoic acid.
Uniqueness
3-(1,3-Thiazol-4-yl)benzoic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity
Biological Activity
3-(1,3-Thiazol-4-yl)benzoic acid is a compound that has garnered attention for its diverse biological activities. This article reviews the biochemical properties, cellular effects, molecular mechanisms, and applications of this compound in various fields, particularly in medicinal chemistry.
This compound is characterized by its thiazole ring, which contributes to its biochemical reactivity. The compound interacts with various enzymes and proteins, facilitating numerous biochemical reactions. Its structural properties allow it to engage in hydrogen bonding and π-π interactions, enhancing its binding affinity to biological targets.
Cellular Effects
The biological activities associated with this compound include:
- Antimicrobial Activity : Exhibits effectiveness against a range of bacteria and fungi.
- Anticancer Properties : Demonstrates cytotoxic effects on cancer cell lines.
- Anti-inflammatory Effects : Reduces inflammation markers in cellular models.
- Antioxidant Activity : Scavenges free radicals and reduces oxidative stress .
Molecular Mechanism
The mechanism of action of this compound is multifaceted:
- Enzyme Interaction : The compound modulates the activity of various enzymes involved in metabolic pathways. For instance, it has been shown to activate cathepsins B and L, which are crucial for protein degradation and cellular homeostasis .
- Signal Transduction : It may influence signaling pathways that regulate cell proliferation and apoptosis, particularly in cancer cells .
- Receptor Binding : The thiazole moiety can interact with receptors, potentially altering their activity and downstream effects.
Research Findings
Recent studies have highlighted the potential of this compound in various applications:
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against several bacterial strains with minimum inhibitory concentrations (MIC) ranging from 1.9 to 125 μg/mL .
Anticancer Activity
In cancer research, this compound has shown promising results against various cancer cell lines. For example:
- MCF-7 (breast cancer) : IC50 values were reported between 15.6 to 23.9 µM.
- HCT-116 (colon cancer) : Similar cytotoxicity profiles were observed .
Anti-inflammatory and Antioxidant Effects
The compound has also been evaluated for its anti-inflammatory properties through assays measuring cytokine production and oxidative stress markers. It demonstrated a significant reduction in these markers compared to control groups .
Data Table: Summary of Biological Activities
Case Studies
-
Case Study on Antimicrobial Efficacy :
A study evaluated the antimicrobial activity of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated a strong inhibitory effect at low concentrations (MIC < 50 μg/mL), suggesting its potential as a therapeutic agent in treating infections caused by resistant strains . -
Case Study on Cancer Cell Lines :
In a comparative study with standard chemotherapeutics like doxorubicin, this compound demonstrated superior selectivity towards cancer cells while exhibiting minimal toxicity towards normal cells. This highlights its potential as a lead compound for further development in anticancer therapies .
Properties
IUPAC Name |
3-(1,3-thiazol-4-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2S/c12-10(13)8-3-1-2-7(4-8)9-5-14-6-11-9/h1-6H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SILWMAYWINQECB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CSC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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